

what is the CAS number for 2-Bromothieno[3,2-b]thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromothieno[3,2-b]thiophene

Cat. No.: B1281055

[Get Quote](#)

In-depth Technical Guide: 2-Bromothieno[3,2-b]thiophene

CAS Number: 25121-82-8

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-Bromothieno[3,2-b]thiophene**, a heterocyclic compound of significant interest in materials science and medicinal chemistry. This document outlines its chemical properties, synthesis protocols, and explores its potential applications in drug development, including plausible signaling pathway interactions based on the activities of related derivatives.

Physicochemical Properties and Data

2-Bromothieno[3,2-b]thiophene is a halogenated derivative of the thiophene[3,2-b]thiophene core. Its structure and key physicochemical data are summarized below.

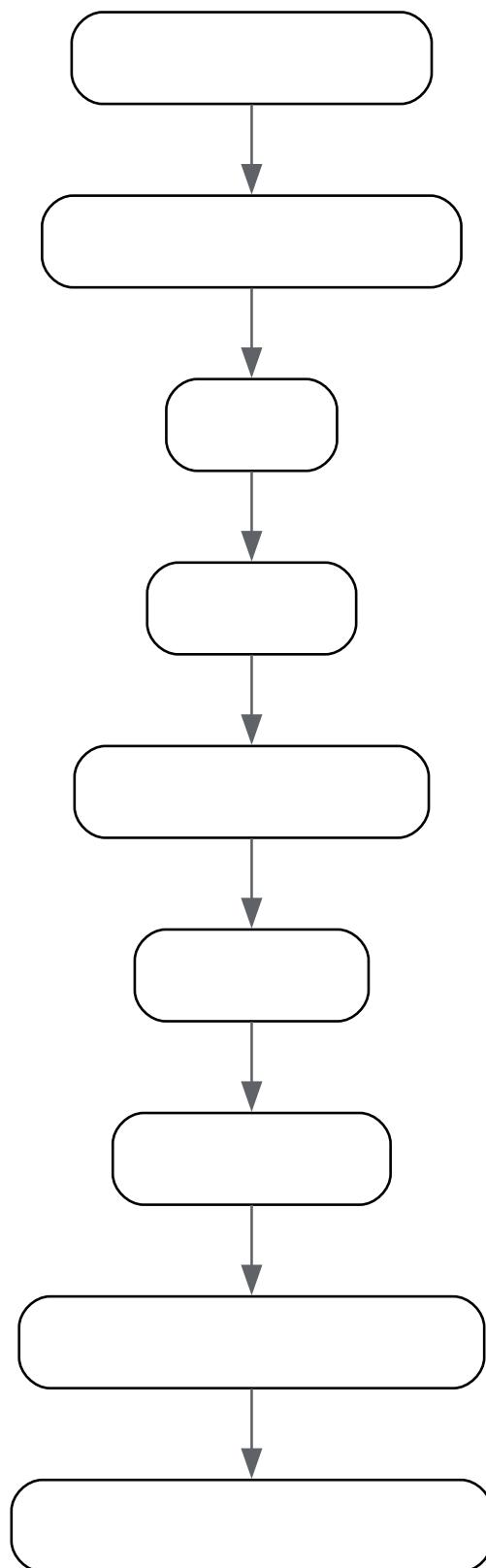
Property	Value
Molecular Formula	C ₆ H ₃ BrS ₂
Molecular Weight	219.12 g/mol
Appearance	Off-white to yellow crystalline solid
Melting Point	Not explicitly available in cited sources
Boiling Point	Not explicitly available in cited sources
Solubility	Soluble in common organic solvents

Synthesis of 2-Bromothieno[3,2-b]thiophene

The primary synthetic route to **2-Bromothieno[3,2-b]thiophene** involves the electrophilic bromination of the parent thieno[3,2-b]thiophene scaffold. The regioselectivity of this reaction is crucial for obtaining the desired 2-bromo isomer.

Experimental Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the bromination of thiophene derivatives.


Materials:

- Thieno[3,2-b]thiophene
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl₃) or other suitable anhydrous solvent
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve thieno[3,2-b]thiophene in anhydrous chloroform under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction should be protected from light to prevent radical side reactions.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine reaction completion).
- Upon completion, the reaction mixture is typically quenched with water or a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining NBS.
- The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
- The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to isolate **2-Bromothieno[3,2-b]thiophene**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)**Synthesis workflow for 2-Bromothieno[3,2-b]thiophene.**

Applications in Drug Development and Potential Signaling Pathways

While direct studies on the biological activity of **2-Bromothieno[3,2-b]thiophene** are limited in the reviewed literature, the thieno[3,2-b]thiophene scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have shown promise as anticancer and antimicrobial agents. The bromine atom at the 2-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a library of therapeutic candidates.

Based on the observed activities of its derivatives, **2-Bromothieno[3,2-b]thiophene** could be a precursor to compounds that interact with key signaling pathways implicated in cancer.

Potential Anticancer Mechanisms of Thieno[3,2-b]thiophene Derivatives

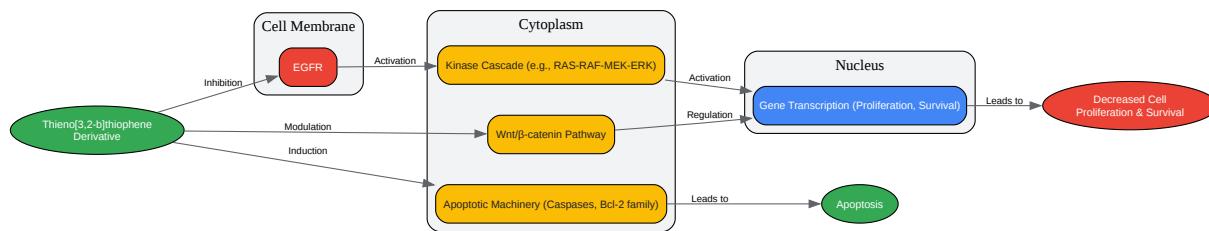
Studies on various thieno[3,2-b]thiophene derivatives suggest potential anticancer activity through the modulation of several signaling pathways.

1. Kinase Inhibition:

- Epidermal Growth Factor Receptor (EGFR) Pathway: Some thienothiophene derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, leading to reduced cancer cell growth.

2. Wnt/β-catenin Signaling Pathway:

- Certain thieno[3,2-d]pyrimidine-based compounds, structurally related to thieno[3,2-b]thiophenes, have demonstrated anticancer efficacy by targeting the Wnt/β-catenin signaling pathway.^[1] This pathway is critical in cell fate determination, proliferation, and migration, and its dysregulation is a hallmark of many cancers.


3. Induction of Apoptosis:

- Thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be mediated through various mechanisms, including the activation of

caspases and modulation of the Bcl-2 family of proteins.

Hypothesized Signaling Pathway Interactions:

The following diagram illustrates a potential mechanism of action for anticancer drug candidates derived from **2-Bromothieno[3,2-b]thiophene**, based on the activities of related compounds.

[Click to download full resolution via product page](#)

Potential signaling pathways targeted by thieno[3,2-b]thiophene derivatives.

Conclusion

2-Bromothieno[3,2-b]thiophene is a valuable and versatile building block for the synthesis of functional organic materials and potential therapeutic agents. Its straightforward synthesis via regioselective bromination and the reactivity of the bromine atom make it an attractive starting material for creating diverse molecular architectures. While further research is needed to elucidate the specific biological activities of **2-Bromothieno[3,2-b]thiophene** itself, the demonstrated anticancer and antimicrobial properties of its derivatives highlight the potential of this scaffold in drug discovery. Future investigations should focus on synthesizing libraries of compounds derived from **2-Bromothieno[3,2-b]thiophene** and screening them against

various biological targets to identify novel drug candidates and further explore their mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the potential of thiophene derivatives as dual inhibitors of β -tubulin and Wnt/ β -catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the CAS number for 2-Bromothieno[3,2-b]thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281055#what-is-the-cas-number-for-2-bromothieno-3-2-b-thiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com